methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can lead to various reduced derivatives of the azetidine ring.
Scientific Research Applications
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and electronic properties allow it to interact with enzymes and receptors in unique ways, potentially inhibiting or modifying their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Another four-membered ring compound with similar reactivity but different ring strain and stability characteristics.
N-Boc-azetidin-3-ylidene acetate: A precursor in the synthesis of various azetidine derivatives.
Uniqueness
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is unique due to the presence of the phenyl group, which imparts additional electronic and steric properties. This makes it a valuable compound for studying the effects of ring strain and substituent effects in heterocyclic chemistry .
Properties
CAS No. |
2763777-43-9 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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